molecular formula C8H8F3NO4 B14441627 4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid CAS No. 76187-47-8

4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid

Cat. No.: B14441627
CAS No.: 76187-47-8
M. Wt: 239.15 g/mol
InChI Key: VRVXVEZKJJCLRT-UHFFFAOYSA-N
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Description

4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a compound that combines the properties of a pyridine derivative and trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the oxidation of 4-methoxypyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of trifluoroacetic acid as a reagent in the process helps to stabilize the oxidized form of the pyridine derivative .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The trifluoroacetic acid component enhances the compound’s stability and reactivity, allowing it to effectively modulate biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxypyridine N-oxide
  • 2,3-Dimethyl-4-methoxypyridine N-oxide
  • 4-Chloro-2,3-dimethylpyridine N-oxide

Uniqueness

4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and physical properties. This makes it more reactive and stable compared to other similar pyridine derivatives, enhancing its utility in various applications .

Properties

CAS No.

76187-47-8

Molecular Formula

C8H8F3NO4

Molecular Weight

239.15 g/mol

IUPAC Name

4-methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H7NO2.C2HF3O2/c1-9-6-2-4-7(8)5-3-6;3-2(4,5)1(6)7/h2-5H,1H3;(H,6,7)

InChI Key

VRVXVEZKJJCLRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=[N+](C=C1)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

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